5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines interact with their targets by mimicking the structure of purine bases, potentially disrupting normal cellular processes .
Biochemical Pathways
Given its potential role as a purine antagonist, it may affect various cellular processes, including dna replication, rna transcription, and protein synthesis .
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with appropriate electrophilic reagents. One common method is the reaction of 2-aminothiazoles with α-bromo ketones under basic conditions, leading to the formation of the thiazolopyrimidine ring . Another approach involves the use of fluorinated alkynoates in a transition-metal-free one-pot reaction, which offers good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, reduced amino derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: This compound is a nitroso derivative with similar biological activities.
2-arylated 5-fluorinated thiazolo[3,2-a]pyrimidin-7-ones: These compounds exhibit enhanced pharmacological properties due to the presence of fluorine atoms.
Hexahydro-5H-thiazolo[2’,3’2,3]pyrimido[4,5-b]quinoline derivatives: These derivatives are synthesized using similar methods and have comparable biological activities.
Uniqueness
5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGNWWCQNGYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C=C(N21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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